N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with glyoxylic acid to form an intermediate, which is then reacted with indole-3-carboxaldehyde under acidic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylated, reduced, and substituted analogs .
Scientific Research Applications
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Uniqueness
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, in particular, is known for its bioactivity, making this compound a valuable candidate for further research and development .
Properties
Molecular Formula |
C17H15FN2O2 |
---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,21H,10-11H2,(H,19,22) |
InChI Key |
SYWJJNRDRXXFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)CO |
Origin of Product |
United States |
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